1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
S-777469 is a compound developed by Shionogi & Co., Ltd. It is a cannabinoid receptor agonist with a high selectivity for the cannabinoid receptor type 2 (CB2). This compound has shown significant potential in preclinical studies for its antipruritic (anti-itch) effects and has been investigated for the treatment of atopic dermatitis .
Preparation Methods
The synthesis of S-777469 involves several key steps. The compound is chemically known as 1-[(6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid. The synthetic route typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Formation of the cyclohexane ring: The cyclohexane ring is formed through a cyclization reaction.
Coupling reactions: The final steps involve coupling the pyridine and cyclohexane rings and introducing the carboxylic acid group.
Chemical Reactions Analysis
S-777469 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The fluorophenyl group can participate in substitution reactions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
S-777469 has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studying cannabinoid receptor agonists.
Biology: S-777469 has been shown to modulate immune responses, making it a potential candidate for treating inflammatory diseases.
Medicine: The compound has demonstrated antipruritic effects in preclinical studies, suggesting its potential use in treating conditions like atopic dermatitis.
Industry: S-777469’s selective action on cannabinoid receptor type 2 makes it a promising candidate for developing new therapeutic agents
Mechanism of Action
S-777469 exerts its effects by selectively binding to and activating the cannabinoid receptor type 2 (CB2). This receptor is primarily found in immune cells and is involved in modulating immune responses. By activating CB2, S-777469 inhibits the transmission of itch signals, thereby reducing itching and inflammation. The compound’s high selectivity for CB2 over cannabinoid receptor type 1 (CB1) minimizes potential side effects associated with CB1 activation .
Comparison with Similar Compounds
S-777469 is unique in its high selectivity for cannabinoid receptor type 2. Similar compounds include:
BMS-F RQ-00202730: Another CB2 agonist with potential therapeutic applications.
S-444823: A compound with similar structure and activity but different pharmacokinetic properties.
CP55,940: A classical cannabinoid with activity on both CB1 and CB2 receptors, but with less selectivity compared to S-777469
S-777469’s uniqueness lies in its high selectivity for CB2, which reduces the risk of side effects associated with CB1 activation and makes it a promising candidate for therapeutic applications targeting immune responses and inflammation.
Properties
CAS No. |
885496-53-7 |
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Molecular Formula |
C23H27FN2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30) |
InChI Key |
JIYXOJFSPOFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C |
Origin of Product |
United States |
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